
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a glycerol backbone esterified with pentadecanoic acid and a deuterated unsaturated fatty acid, making it a subject of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps:
Esterification: The glycerol backbone is esterified with pentadecanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Deuteration: The unsaturated fatty acid is subjected to deuteration, often using deuterium gas (D2) in the presence of a palladium catalyst to introduce deuterium atoms at specific positions.
Coupling: The deuterated fatty acid is then coupled with the esterified glycerol backbone using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions:
Oxidation: The unsaturated fatty acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: LiAlH4 in anhydrous ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and deuteration reactions.
Biology: Investigated for its potential role in lipid metabolism and as a tracer in metabolic studies due to its deuterium labeling.
Medicine: Explored for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The deuterium atoms can provide insights into the metabolic pathways and the stability of the compound in biological systems. The ester groups may undergo hydrolysis, releasing the fatty acids, which can then participate in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-di(pentadecanoyloxy)propan-2-yl octadec-9-enoate: Similar structure but without deuterium labeling.
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate: Similar structure with a different unsaturated fatty acid.
Uniqueness
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is unique due to its deuterium labeling, which makes it valuable for metabolic studies and tracing experiments. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing unique insights into its behavior in various environments.
Propiedades
Fórmula molecular |
C51H96O6 |
|---|---|
Peso molecular |
812.3 g/mol |
Nombre IUPAC |
1,3-di(pentadecanoyloxy)propan-2-yl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i1D3,4D2,7D2 |
Clave InChI |
YUNYDLOKHYJQAT-OTEPLKBXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
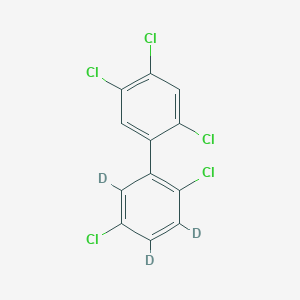
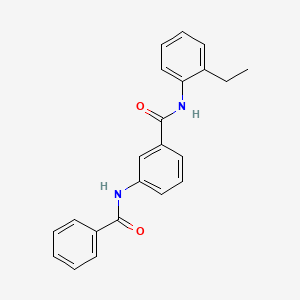
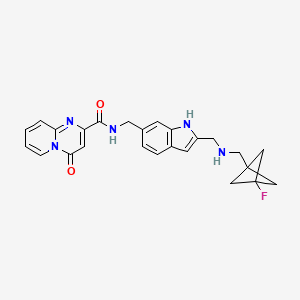
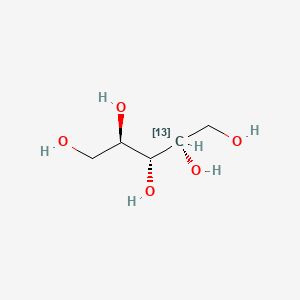
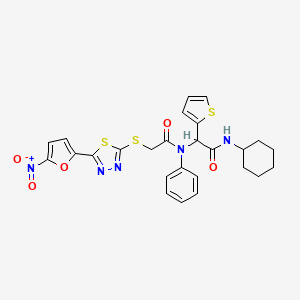
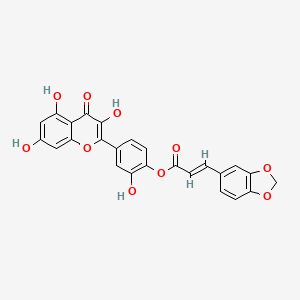
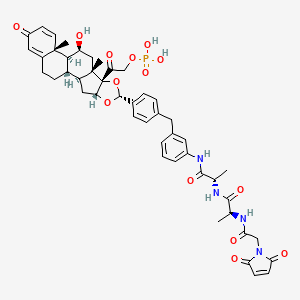
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
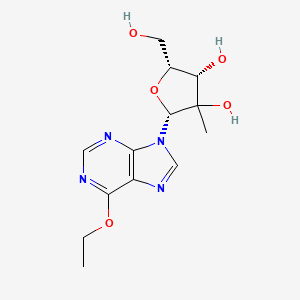

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
